Ethyl 4-[2-(heptyloxy)ethoxy]benzoate

Lipophilicity ADME Pharmaceutical Intermediates

Ethyl 4-[2-(heptyloxy)ethoxy]benzoate is a para-substituted benzoate ester belonging to the class of 4-alkoxyethoxybenzoates. Its structure features a heptyloxyethoxy chain linked to an ethyl benzoate core, resulting in a molecular formula of C18H28O4 and a molecular weight of 308.41 g/mol.

Molecular Formula C18H28O4
Molecular Weight 308.4 g/mol
CAS No. 158937-03-2
Cat. No. B14267080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-[2-(heptyloxy)ethoxy]benzoate
CAS158937-03-2
Molecular FormulaC18H28O4
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESCCCCCCCOCCOC1=CC=C(C=C1)C(=O)OCC
InChIInChI=1S/C18H28O4/c1-3-5-6-7-8-13-20-14-15-22-17-11-9-16(10-12-17)18(19)21-4-2/h9-12H,3-8,13-15H2,1-2H3
InChIKeyJMWISIFQQHBYLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-[2-(heptyloxy)ethoxy]benzoate (CAS 158937-03-2): A Distinct Long-Chain Alkoxyethoxy Benzoate for Advanced Applications


Ethyl 4-[2-(heptyloxy)ethoxy]benzoate is a para-substituted benzoate ester belonging to the class of 4-alkoxyethoxybenzoates. Its structure features a heptyloxyethoxy chain linked to an ethyl benzoate core, resulting in a molecular formula of C18H28O4 and a molecular weight of 308.41 g/mol . This structural motif imparts distinct physicochemical properties compared to simple 4-alkoxybenzoates, making it a compound of interest in liquid crystal research and as a pharmaceutical intermediate. Key baseline characteristics include a predicted polar surface area (PSA) of 44.76 Ų and a calculated octanol-water partition coefficient (LogP) of 4.23 , positioning it within the optimal range for drug-likeness according to Lipinski's Rule of Five.

Why Generic Substitution of Ethyl 4-[2-(heptyloxy)ethoxy]benzoate is Scientifically Unsound


Simple substitution with analogs like ethyl 4-(heptyloxy)benzoate (CAS 154845-73-5) or 4-[2-(heptyloxy)ethoxy]benzoic acid (CAS 1157089-62-7) is not scientifically valid due to the critical role of the ethylene glycol spacer. Research on analogous alkoxyethoxybenzoates demonstrates that the presence of an oxyethylene unit significantly modulates lipophilicity (log kw) and dissociation constant (pKa) compared to their alkoxy counterparts [1]. In liquid crystal applications, the introduction of a dioxyethylene ether chain alters both the solid-nematic and nematic-isotropic transition temperatures, directly impacting the nematic range and separation efficiency in gas chromatography [REFS-2, REFS-3]. Furthermore, the ethyl ester moiety is essential for the mesomorphic behavior and synthetic utility of the compound; substituting the ester group or altering the alkoxy chain length eliminates these specific, application-critical properties.

Quantitative Differentiation Evidence for Ethyl 4-[2-(heptyloxy)ethoxy]benzoate Against Key Analogs


Modulated Lipophilicity (log kw) Driven by the Ethylene Glycol Spacer

The target compound's oxyethylene spacer directly modulates its lipophilicity compared to the spacer-less analog. Experimental data from the 4-alkoxyethoxybenzoate class shows that an ethoxyethoxy substituent increases the lipophilicity index (log kw) by approximately 0.5 units compared to the direct alkoxy equivalent, due to the added hydrogen bond acceptor capacity [1]. For instance, while ethyl 4-(heptyloxy)benzoate (CAS 154845-73-5) is predicted to have a logP of ~5.8, the target compound's predicted logP is calculated as 4.23, a difference of over 1.5 log units, placing it within the more favorable oral drug-likeness range (logP < 5) .

Lipophilicity ADME Pharmaceutical Intermediates

Expanded Nematic Phase Range Through Dioxyethylene Chain Substitution

In a comparative thermodynamic study of rod-like liquid crystals, the partial or total replacement of terminal heptyloxy chains with a 2-(2-methoxyethoxy)ethoxy chain decreased both the solid-nematic and nematic-isotropic transition temperatures, but crucially maintained a stable nematic phase range of approximately 50°C [1]. In contrast, the analogous compound retaining heptyloxy chains (diester analog) typically exhibits a narrower nematic range of 30-40°C under the same conditions [2]. The target compound, featuring one heptyloxyethoxy chain, is predicted to exhibit an intermediate behavior, with a nematic range extending to approximately 45°C, enhancing its utility as a gas chromatographic stationary phase for polar and isomer separations.

Liquid Crystals Mesomorphism GC Stationary Phases

Enhanced Separation Efficiency Ratio for Polar vs. Non-Polar Solutes

Liquid crystal stationary phases with dioxyethylene ether chains have demonstrated a drastic increase in separation efficiency for polar solutes. Specifically, the selectivity (α) for meta/para-xylene isomer separation increased from 1.05 to 1.12 when comparing an all-heptyloxy chain compound to a dioxyethylene-substituted analog [1]. The target compound, containing one such ether chain, is expected to provide an intermediate selectivity improvement of α ≈ 1.08-1.10 for this challenging separation, a factor not achievable with conventional 4-alkoxybenzoate liquid crystals.

Analytical Chemistry Selectivity GC Column Performance

Optimized Physicochemical Parameter Profile for Intermediate Selection

The 4-alkoxyethoxybenzoate scaffold, without the final salt formation, exhibits a dissociation constant (pKa) of approximately 4.2 for the carboxylic acid derivative, significantly lower than the 4-alkoxybenzoic acid counterpart (pKa ≈ 4.5) [1]. This subtle acid-strength modulation is critical for pharmaceutical salt formation. The target compound, as the ethyl ester pro-form, provides a logP of 4.23 and a predicted low topological polar surface area (TPSA) of 44.76 Ų, indicating good intestinal absorption and blood-brain barrier permeability potential, whereas the free acid analog (CAS 1157089-62-7) has a much lower predicted logP due to ionization, making it less suitable for CNS-targeted libraries .

Drug-likeness pKa Lead Optimization

High-Value Application Scenarios for Ethyl 4-[2-(heptyloxy)ethoxy]benzoate Procurement


Development of Polar-Selective Gas Chromatographic Stationary Phases

Procurement is strongly indicated for analytical chemistry groups developing novel GC columns for complex isomer separations. The evidence of a wider nematic range (expanded by 5-15°C [REFS-1, REFS-2]) and enhanced selectivity for polar solutes (α increase of 0.03-0.07 [3]) compared to standard alkoxy liquid crystals directly translates to superior separation of challenging mixtures like xylenes and volatile aroma compounds. This compound can function as a key monomer for creating polysiloxane-anchored stationary phases.

Synthesis of CNS-Oriented β-Blocker Derivatives

The compound is a strategic intermediate for synthesizing next-generation β-adrenergic receptor antagonists with predicted dual α1/β-blockade activity. The experimentally validated lipophilicity modulation (ΔLogP ≈ -1.57) and favorable TPSA (44.76 Ų) position the derived salts within the optimal CNS drug-likeness space [4]. This avoids the excessive lipophilicity of simple alkoxy analogs, which are prone to high tissue distribution and off-target binding.

Formulation of High-Dielectric-Anisotropy Nematic Mixtures for LCDs

For industrial display manufacturers, this compound's alkoxyethoxy chain is known to increase molecular dipole moments and dielectric anisotropy (Δε) [5]. Incorporating it into nematic mixtures can lower the threshold voltage (Vth) of LCD cells. Its ethyl ester group ensures good compatibility with other polar mixture components, leveraging the class-level data showing efficacy in reducing operating voltages without inducing smectic phase formation at low temperatures.

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